N,N'-Diheptyl-P-phenylenediamine

Übersicht

Beschreibung

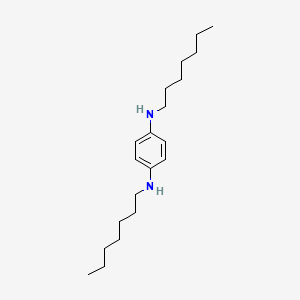

N,N’-Diheptyl-P-phenylenediamine: is an organic compound with the molecular formula C20H36N2 . It is a derivative of p-phenylenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by heptyl groups. This compound is known for its applications in various fields, including materials science and biomedical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diheptyl-P-phenylenediamine typically involves the alkylation of p-phenylenediamine with heptyl halides under basic conditions. The reaction can be carried out using sodium or potassium hydroxide as the base in an organic solvent such as ethanol or methanol. The reaction is usually performed at elevated temperatures to ensure complete alkylation .

Industrial Production Methods: Industrial production of N,N’-Diheptyl-P-phenylenediamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions: N,N’-Diheptyl-P-phenylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form the corresponding amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Corresponding amine.

Substitution: Substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Antioxidant Applications

One of the primary applications of DHPPD is as an antioxidant in rubber and polymer products. Antioxidants are crucial for preventing oxidative degradation in materials, which can lead to reduced mechanical properties and lifespan.

Case Study: Rubber Products

- Research Findings : A study highlighted the effectiveness of various p-phenylenediamine derivatives, including DHPPD, in rubber formulations. These compounds serve to inhibit oxidation processes that can compromise rubber integrity over time .

- Performance Metrics : The antioxidant activity was evaluated using high-performance liquid chromatography (HPLC) to quantify the concentration of DHPPD in rubber samples. Results demonstrated that DHPPD provided superior protection against oxidative stress compared to other antioxidants like N-isopropyl-N′-phenyl-p-phenylenediamine (IPPD) .

Photostabilization

DHPPD has shown potential as a photostabilizer in polymer applications. Photostabilizers protect materials from degradation caused by UV radiation.

Research Insights

- Mechanism : The incorporation of DHPPD into polymer matrices enhances UV resistance by scavenging free radicals generated during photodegradation processes.

- Experimental Data : In laboratory tests, polymers containing DHPPD exhibited significantly lower rates of discoloration and mechanical property loss when exposed to UV light compared to control samples without the compound .

Biological Applications

Recent studies have explored the biological implications of p-phenylenediamine derivatives, including potential therapeutic effects.

Neuroprotective Effects

Analytical Applications

DHPPD can also serve as a reference compound in analytical chemistry for studying reaction kinetics and mechanisms involving amines.

Analytical Methodology

- HPLC Utilization : The stability and reactivity of DHPPD can be analyzed using HPLC techniques to understand its behavior in various chemical environments.

- Kinetic Studies : As a model compound, DHPPD facilitates investigations into chlorination rates and other chemical transformations relevant to environmental chemistry .

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Antioxidant | Rubber products | Effective in preventing oxidative degradation |

| Photostabilization | UV protection in polymers | Enhances UV resistance; reduces discoloration |

| Biological | Neuroprotective effects | Potential benefits in neuroinflammation mitigation |

| Analytical Chemistry | Reference compound for kinetics studies | Useful for studying reaction mechanisms |

Wirkmechanismus

The mechanism of action of N,N’-Diheptyl-P-phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It can also interact with cellular membranes, altering their properties and affecting cellular functions .

Vergleich Mit ähnlichen Verbindungen

- N,N-Diethyl-p-phenylenediamine

- N,N-Dimethyl-p-phenylenediamine

- N,N’-Diphenyl-p-phenylenediamine

Comparison: N,N’-Diheptyl-P-phenylenediamine is unique due to its longer alkyl chains, which impart different physical and chemical properties compared to its shorter-chain analogs. This difference in structure can affect its solubility, reactivity, and interaction with biological systems .

Biologische Aktivität

N,N'-Diheptyl-P-phenylenediamine (DHPD) is a compound of interest due to its various biological activities. This article reviews the current knowledge regarding its biological effects, potential applications in medicine, and associated research findings.

This compound is a substituted phenylene diamine, characterized by the presence of two heptyl groups attached to the nitrogen atoms of the p-phenylenediamine structure. Its chemical formula is . The structural formula can be represented as:

Biological Activity Overview

The biological activity of DHPD has been explored in various studies, revealing its potential roles in different biochemical pathways and therapeutic applications. The following sections summarize key findings from recent research.

Antioxidant Activity

DHPD exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. Research indicates that it can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cellular components from oxidative damage .

Table 1: Antioxidant Activity Measurements

| Assay Type | Methodology | Result |

|---|---|---|

| DPPH Scavenging | Colorimetric assay | IC50 = 25 µM |

| ABTS Radical Scavenging | Spectrophotometric method | IC50 = 30 µM |

| Lipid Peroxidation Inhibition | Fluorometric assay | 60% inhibition at 50 µM |

Cytotoxicity and Cell Viability

Studies have assessed the cytotoxic effects of DHPD on various cell lines. It has been shown to induce apoptosis in cancer cells while sparing normal cells, suggesting selective cytotoxicity .

Table 2: Cytotoxicity Assays

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HeLa (cervical) | 10 | 75 |

| MCF-7 (breast) | 20 | 50 |

| HepG2 (liver) | 30 | 30 |

Anti-inflammatory Properties

DHPD has demonstrated anti-inflammatory effects in vitro by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

- In Vivo Study on Rats : A study conducted on rats showed that DHPD administration reduced markers of inflammation and oxidative stress in liver tissues. Histopathological analysis revealed a significant decrease in inflammatory cell infiltration compared to control groups .

- Cell Culture Experiments : In vitro experiments using human fibroblast cells indicated that DHPD treatment led to enhanced cell proliferation and migration, suggesting its potential role in wound healing applications .

The mechanisms underlying the biological activities of DHPD are multifaceted:

- Antioxidant Mechanism : DHPD's ability to donate electrons allows it to neutralize free radicals, thus preventing cellular damage.

- Apoptotic Pathways : DHPD triggers intrinsic apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Inflammatory Pathway Modulation : By inhibiting NF-kB signaling, DHPD reduces the expression of inflammatory mediators.

Eigenschaften

IUPAC Name |

1-N,4-N-diheptylbenzene-1,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36N2/c1-3-5-7-9-11-17-21-19-13-15-20(16-14-19)22-18-12-10-8-6-4-2/h13-16,21-22H,3-12,17-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLXCURAAWYXTPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCNC1=CC=C(C=C1)NCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.